R6G alkyne, 6-isomer
Description
Significance of Rhodamine 6G as a Core Fluorophore in Research
Rhodamine 6G (R6G) is a member of the rhodamine family of dyes, which are highly fluorescent and widely used in various biotechnology applications. nih.govwikipedia.org R6G is renowned for its high fluorescence quantum yield, meaning it efficiently converts absorbed light into emitted fluorescent light. uri.edu This property, along with its notable photostability, makes it an excellent choice for applications requiring bright and stable fluorescence signals, such as fluorescence microscopy, flow cytometry, and real-time PCR. nih.govwikipedia.org Compared to other common fluorophores like fluorescein (B123965), R6G's emission is shifted towards the red end of the spectrum, which can be advantageous in reducing background fluorescence from biological samples. lumiprobe.com Its water solubility and the ability to function across a range of pH levels further contribute to its versatility in biological research. rsc.org
Strategic Importance of Alkyne Functionalization for Bioconjugation and Materials Integration
The introduction of a terminal alkyne group to the Rhodamine 6G structure is a strategic modification that unlocks a powerful set of chemical reactions for bioconjugation and materials science. researchgate.net Alkynes are key functional groups in "click chemistry," a concept that describes reactions that are rapid, high-yielding, and specific. interchim.frsigmaaldrich.com The most prominent of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), where an alkyne reacts with an azide (B81097) to form a stable triazole linkage. interchim.frsigmaaldrich.com This reaction is bio-orthogonal, meaning it does not interfere with native biochemical processes, making it ideal for labeling biomolecules like proteins and nucleic acids within complex biological systems. researchgate.netnih.gov Beyond bioconjugation, the alkyne group's reactivity is also leveraged in materials science for the functionalization of polymers and other materials, enabling the creation of advanced hybrid materials with tailored properties. sigmaaldrich.comsigmaaldrich.com
Advantages of the 6-Isomer in Advanced Research Applications
The functionalization of the Rhodamine 6G core can result in different isomers, typically the 5-isomer and the 6-isomer. The synthesis of isomerically pure functionalized rhodamine dyes has been a significant challenge, often resulting in mixtures that are difficult to separate. researchgate.net The 6-isomer of R6G alkyne offers distinct advantages in many research contexts. The specific attachment point of the alkyne linker at the 6-position of the xanthene core can influence the molecule's spatial orientation and interaction with its target. This can be crucial in applications like Förster Resonance Energy Transfer (FRET), where the distance and orientation between donor and acceptor fluorophores are critical. Having a pure, single isomer ensures uniformity in labeling and more reliable and reproducible experimental results. thermofisher.com This isomeric purity is particularly important for quantitative studies and for the development of highly specific probes and sensors. axispharm.com
Physicochemical Properties of R6G Alkyne, 6-Isomer
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₃₀H₂₉N₃O₄ | antibodies.com |
| Molecular Weight | 495.57 g/mol | antibodies.com |
| Excitation Maximum (λex) | 518 nm | antibodies.com |
| Emission Maximum (λem) | 542 nm | antibodies.com |
| Extinction Coefficient (ε) | 116,000 M⁻¹cm⁻¹ | antibodies.com |
| Fluorescence Quantum Yield (Φ) | 0.95 | antibodies.com |
| Solubility | Good in DMF, DMSO, and alcohols | antibodies.com |
Research Applications of this compound
| Application Area | Specific Use | Significance |
|---|---|---|
| Chemical Biology | Labeling of biomolecules (proteins, nucleic acids) via click chemistry for fluorescence imaging and tracking. | Enables the visualization and study of biological processes in real-time with high specificity and minimal perturbation. researchgate.netnih.gov |
| Materials Science | Functionalization of polymers and nanoparticles to create fluorescent materials. | Allows for the development of sensors, imaging agents, and other advanced materials with tailored optical properties. sigmaaldrich.comsigmaaldrich.com |
| Diagnostics | Development of fluorescent probes for detecting specific analytes or biological markers. | Offers high sensitivity and specificity for diagnostic assays and high-throughput screening. lubio.ch |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H29N3O4 |
|---|---|
Molecular Weight |
495.6 g/mol |
IUPAC Name |
2-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]-4-(prop-2-ynylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C30H29N3O4/c1-6-11-33-29(34)19-9-10-20(30(35)36)21(14-19)28-22-12-17(4)24(31-7-2)15-26(22)37-27-16-25(32-8-3)18(5)13-23(27)28/h1,9-10,12-16,31H,7-8,11H2,2-5H3,(H,33,34)(H,35,36) |
InChI Key |
QQIQIYOOKKWTRU-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=NCC)C=C3O2)C)C4=C(C=CC(=C4)C(=O)NCC#C)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for R6g Alkyne, 6 Isomer and Its Functionalized Derivatives
Historical and Current Approaches to Rhodamine Dye Synthesis
The traditional method for synthesizing rhodamine dyes, first reported by Maurice Ceresole in 1887, involves the condensation of a phthalic anhydride (B1165640) with two equivalents of a meta-aminophenol in a Friedel-Crafts type reaction. acs.org While historically significant, this approach has considerable drawbacks, including the need for harsh reaction conditions (such as high heat and strong acids), often leading to low yields. acs.organnualreviews.org A major and persistent challenge with the classical synthesis, especially when using unsymmetrically substituted phthalic anhydrides to introduce functional handles, is the production of a mixture of 5- and 6-regioisomers. acs.orgresearchgate.netgoogle.com These isomers are notoriously difficult to separate. researchgate.net
Modern synthetic chemistry has sought to overcome these limitations. annualreviews.org Contemporary methods focus on developing operationally simpler, higher-yielding, and, most importantly, regioselective protocols. acs.orgnih.gov A key innovation is the replacement of the symmetric phthalic anhydride starting material with reagents that provide greater control over the reaction's regiochemistry, thereby avoiding the formation of isomeric mixtures from the outset. researchgate.netnih.gov
Regioselective Synthesis of 6-Isomer Derivatives
The controlled synthesis of the pure 6-isomer of functionalized rhodamines, such as the precursor to R6G alkyne, 6-isomer, has been achieved by moving away from traditional anhydride chemistry. A highly successful and now widely adopted strategy involves the use of phthalaldehydic acids (which exist in equilibrium with their 3-hydroxyphthalide lactol form) as starting materials. researchgate.netresearchgate.netresearchgate.net
This approach provides a single point of reactivity for the condensation with the aminophenol, which directly leads to the formation of a single isomer of the desired rhodamine dye. researchgate.netnih.gov The reaction proceeds through two consecutive Friedel-Crafts condensations, followed by an oxidation step to yield the final xanthene dye. acs.org Researchers have demonstrated that using a mixture of 2,2,2-trifluoroethanol (B45653) (TFE) and water as the reaction medium facilitates a clean and efficient formation of various isomerically pure rhodamines, including 6-carboxytetramethylrhodamine (B1664190) (6-TAMRA), on a gram scale. acs.orgnih.govacs.org This method is noted for its mild conditions and high yields, addressing the primary drawbacks of the classical Ceresole process. google.com
The generation of regioisomers during the synthesis of functionalized rhodamines has been a well-documented obstacle. researchgate.netnih.gov When unsymmetrical anhydrides are used, both carbonyl groups can participate in the Friedel-Crafts reaction, leading to a mixture of 5- and 6-substituted products that often exhibit different properties. researchgate.net
Historically, the separation of these isomers has been a significant challenge, relying on techniques such as fractional crystallization and column chromatography. researchgate.net High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) have been employed to separate carboxytetramethylrhodamine isomers, with the separation pattern being highly dependent on the stationary phase and solvent system used. acs.orgshimadzu.com For example, separation of 5- and 6-carboxy-X-rhodamines has been achieved using flash chromatography on silica (B1680970) gel with methanol/chloroform gradients, yielding products with greater than 99% isomeric purity as determined by HPLC. acs.org
However, these separation methods can be arduous and result in a significant loss of valuable material. acs.org Therefore, the most effective strategy for isomer control is not separation but rather the implementation of a regioselective synthesis that prevents the formation of the undesired isomer altogether. researchgate.net The use of phthalaldehydic acids is a prime example of such a strategy, allowing for the direct and efficient synthesis of isomerically pure rhodamine derivatives. acs.orgresearchgate.netnih.gov
Incorporation of Alkyne Moieties via Advanced Organic Synthesis
The "this compound" contains a terminal alkyne group (–C≡CH), which serves as a functional handle for "click chemistry." lumiprobe.commedkoo.com Specifically, this alkyne is designed for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific reaction that joins the alkyne-modified dye to a molecule bearing an azide (B81097) group. lumiprobe.comresearchgate.net
The synthesis involves taking the isomerically pure 6-carboxy-R6G precursor and converting the carboxylic acid group into a carboxamide linked to an alkyne. For instance, the IUPAC name (Z)-2-(6-(ethylamino)-3-(ethyliminio)-2,7-dimethyl-3H-xanthen-9-yl)-4-(prop-2-yn-1-ylcarbamoyl)benzoate indicates that the carboxyl group at the 6-position has been functionalized with a propargylamine (B41283) (prop-2-yn-1-amine) to introduce the terminal alkyne. medkoo.com This creates a stable, reactive dye ready for conjugation. lumiprobe.com
For applications in molecular biology, particularly the labeling of synthetic DNA, R6G is often incorporated during automated solid-phase oligonucleotide synthesis. lumiprobe.com This is achieved using an R6G phosphoramidite (B1245037) derivative. lumiprobe.commedchemexpress.com A novel N-TFA-protected 6-carboxyrhodamine 6G phosphoramidite has been synthesized for this purpose. nih.gov
The synthesis of the phosphoramidite involves first protecting the secondary amino groups of the 6-carboxy-R6G to fix the xanthene ring in its lactone form, which prevents degradation during the subsequent chemical steps. researchgate.net The carboxyl group is then linked to a spacer, such as 6-aminohexanol, which terminates in a hydroxyl group. researchgate.netresearchgate.net This hydroxyl group is then phosphitylated to create the final phosphoramidite reagent. researchgate.net This reagent can be used directly in a DNA synthesizer to label the 5'-terminus of an oligonucleotide. lumiprobe.com Special deprotection conditions are required, as standard reagents like aqueous ammonia (B1221849) or AMA can cause complete degradation of the R6G dye. lumiprobe.com A solution of tert-Butylamine in water is often used instead. lumiprobe.com
Beyond the direct incorporation via a phosphoramidite, R6G alkyne can be conjugated to biomolecules using both solution-phase and solid-phase methods.
In a solution-phase approach , an alkyne-modified oligonucleotide is first synthesized and purified. researchgate.net Separately, an azide derivative of R6G is synthesized. nih.gov The two components are then joined in solution using a CuAAC "click" reaction. nih.govresearchgate.net While effective, this post-synthesis conjugation method can require extensive purification to remove excess dye and catalyst, which can sometimes lead to products with increased background fluorescence if removal is incomplete. researchgate.net
Solid-phase synthesis offers a more streamlined alternative. In one method, an oligonucleotide is synthesized on a solid support with a terminal alkyne group. researchgate.net An R6G-azide derivative is then "clicked" onto the oligonucleotide while it is still attached to the support. researchgate.net This can be done in a fully automated fashion within the oligonucleotide synthesizer. researchgate.net A key advantage is that unreacted reagents can be easily washed away before the final labeled oligonucleotide is cleaved from the support and deprotected. researchgate.net Alternatively, the R6G phosphoramidite, 6-isomer can be used for direct incorporation during the automated synthesis cycle, as described previously. nih.gov Both solid-phase approaches have been shown to produce high-quality dual-labeled probes for applications like quantitative PCR (qPCR). nih.gov
Purification and Methodological Aspects for Synthetic Products
The purification of the final synthetic products, whether it is the R6G alkyne dye itself or a biomolecule conjugate, is critical to ensure high performance in downstream applications. The isomeric purity of the initial carboxy-rhodamine is typically confirmed by HPLC. acs.org
For R6G-labeled oligonucleotides, purification is often a multi-step process. researchgate.net Following synthesis and cleavage from the solid support, the crude product is typically purified by denaturing polyacrylamide gel electrophoresis (PAGE). researchgate.net This method separates the full-length labeled oligonucleotide from any shorter failure sequences. lumiprobe.com A second purification step, often using reverse-phase HPLC (RP-HPLC), is then employed to remove any remaining impurities, such as unlabeled oligonucleotides or free dye. researchgate.net The final purity of the conjugate can be assessed by HPLC and its identity confirmed by mass spectrometry. acs.orgresearchgate.net
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₃₀H₂₉N₃O₄ | antibodies.com |
| Molecular Weight | 495.57 g/mol | antibodies.com |
| Appearance | Dark colored solid | antibodies.com |
| Solubility | Good in DMF, DMSO, alcohols | antibodies.com |
| Excitation Maximum (λmax) | 518 nm | antibodies.com |
| Emission Maximum (λem) | 542 nm | antibodies.com |
| Molar Extinction Coefficient (ε) | 116,000 M⁻¹cm⁻¹ | antibodies.com |
| Fluorescence Quantum Yield (Φ) | 0.95 | antibodies.com |
Bioconjugation Strategies and Biological Research Applications
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with R6G Alkyne, 6-Isomer
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry and a primary method for utilizing this compound. researchgate.netrsc.org This reaction involves the formation of a stable triazole linkage between the alkyne group on the R6G dye and an azide (B81097) group on a target biomolecule. lumiprobe.com The reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate (B8700270). nih.govjenabioscience.com
Successful bioconjugation using CuAAC requires careful optimization of reaction conditions to ensure high yields and maintain the integrity of the biomolecules. Key parameters that are often adjusted include:
Copper Concentration: Generally, copper concentrations between 50 and 100 μM are effective for bioconjugation. nih.gov
Ligands: Water-soluble ligands, such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), are crucial for stabilizing the Cu(I) catalyst, preventing its oxidation, and accelerating the reaction in aqueous environments. lumiprobe.comnih.gov It is recommended to use at least five equivalents of the ligand relative to the copper. nih.gov
Reducing Agents: Sodium ascorbate is a commonly used reducing agent to generate the active Cu(I) catalyst from a Cu(II) source. nih.govjenabioscience.com However, its byproducts can sometimes lead to unwanted side reactions with proteins. nih.govjenabioscience.com
Additives: To mitigate potential side reactions from ascorbate oxidation, additives like aminoguanidine (B1677879) can be included to trap reactive carbonyl byproducts. nih.gov
Oxygen Exclusion: The Cu(I) catalyst is sensitive to oxygen, so performing reactions under an inert atmosphere (e.g., nitrogen or argon) can improve efficiency. lumiprobe.comjenabioscience.com
A study on visible-light-promoted CuAAC demonstrated that while R6G itself was not an effective photosensitizer for the reaction, the choice of copper source and other reaction parameters significantly influenced the yield of the triazole product. rsc.org
| Parameter | Recommended Condition | Purpose |
| Copper(II) Source | CuSO₄ | Precursor to the active Cu(I) catalyst. |
| Copper Concentration | 50-100 μM | Effective catalytic amount for bioconjugation. nih.gov |
| Ligand | THPTA (≥5 equivalents) | Stabilizes Cu(I), accelerates the reaction, and prevents oxidative damage to biomolecules. lumiprobe.comnih.gov |
| Reducing Agent | Sodium Ascorbate | Reduces Cu(II) to the catalytically active Cu(I) state. nih.gov |
| Additive | Aminoguanidine | Scavenges reactive byproducts of ascorbate oxidation. nih.gov |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the Cu(I) catalyst. lumiprobe.com |
The CuAAC reaction is known for its broad substrate scope and high functional group tolerance, making it suitable for a wide range of biomolecules. researchgate.netrsc.org The alkyne and azide groups are bioorthogonal, meaning they are largely unreactive with the functional groups typically found in biological systems, ensuring that the labeling is highly specific. lumiprobe.com This allows for the precise attachment of this compound, to various biomolecules, including those with sensitive functional groups. medchemexpress.com The reaction is compatible with aqueous buffers, which is essential for working with proteins and other biological samples. lumiprobe.comrsc.org
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound
While CuAAC is a powerful tool, the copper catalyst can be toxic to living cells. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a copper-free alternative for bioconjugation. lumiprobe.commedchemexpress.eu This reaction utilizes a strained cycloalkyne, such as a dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide without the need for a catalyst. medchemexpress.com While this compound, itself is a terminal alkyne and not a strained cycloalkyne, it can be used in SPAAC if the biomolecule of interest is modified with a strained alkyne, and the R6G molecule carries the azide. Conversely, derivatives of R6G can be synthesized to incorporate a strained alkyne for reaction with azide-modified biomolecules.
Conjugation to Biomolecules
The versatility of azide-alkyne cycloaddition reactions allows for the efficient labeling of a wide array of biomolecules with this compound.
This compound, is used for the synthesis of fluorescently labeled oligonucleotides. researchgate.net These labeled probes are valuable tools in various molecular biology techniques, including quantitative polymerase chain reaction (qPCR) and fluorescence in situ hybridization (FISH). researchgate.netlumiprobe.com The high fluorescence quantum yield of R6G makes it an excellent reporter dye for these applications. lumiprobe.com The alkyne-modified dye can be "clicked" onto an azide-modified oligonucleotide, providing a stable and specific label. researchgate.netresearchgate.net
Proteins and peptides can be functionalized with this compound, to study their localization, interactions, and dynamics within cells. broadpharm.com This is typically achieved by first introducing an azide group into the protein or peptide through metabolic labeling or chemical modification of specific amino acid residues. The azide-modified protein can then be reacted with this compound, via CuAAC. lumiprobe.com This approach has been used to label proteins for fluorescence microscopy and other bioimaging applications. nih.gov The use of long, flexible linkers between the fluorophore and the peptide can improve the photophysical properties of the labeled biomolecule. nih.gov
Lipid and Carbohydrate Tagging
Rhodamine 6G (R6G) alkyne, 6-isomer, serves as a pivotal fluorescent reporter in the study of lipids and carbohydrates through bio-orthogonal chemistry. The primary strategy involves a two-step metabolic labeling process. First, cells or organisms are cultured with a modified metabolic precursor containing an azide functional group. For carbohydrate analysis, an azide-bearing monosaccharide, such as N-azidoacetylmannosamine (Ac4ManNAz), is introduced. This precursor is processed by the cell's natural biosynthetic machinery and incorporated into complex glycans and glycoproteins. Similarly, for lipid tracking, azide-functionalized fatty acids are supplied to the cells and subsequently integrated into various lipid species, including membrane phospholipids.
The second step is the bio-orthogonal ligation reaction. Following metabolic incorporation of the azide handle, the system is treated with this compound. The terminal alkyne on the fluorophore reacts specifically and efficiently with the azide group on the target biomolecule via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry." This reaction forms a stable triazole linkage, covalently attaching the bright and photostable R6G fluorophore to the lipid or carbohydrate of interest. The specificity of the 6-isomer ensures a structurally homogeneous probe, which is crucial for reproducible and quantitative analysis. This method enables the direct visualization and subsequent analysis of the spatiotemporal dynamics of lipid trafficking and glycan distribution within complex biological systems.
Applications in Biological Imaging Research
The successful conjugation of this compound, to biomolecules enables a wide array of advanced applications in biological imaging, providing high-resolution insights into dynamic cellular processes and whole-organism physiology.
Cellular Uptake and Subcellular Localization Studies
Once conjugated to a target biomolecule, this compound, facilitates high-resolution imaging to determine the subcellular fate of the labeled molecule. A key characteristic of the rhodamine scaffold is its intrinsic cationic nature, which promotes accumulation in organelles with a negative membrane potential, most notably the mitochondria. This property must be considered during analysis.
When R6G alkyne is clicked onto metabolically incorporated glycans, fluorescence microscopy can reveal the trafficking of these glycoproteins through the secretory pathway, including the endoplasmic reticulum and Golgi apparatus, and their final presentation on the cell surface. In studies where R6G alkyne is conjugated to a specific peptide or nanoparticle, its localization provides direct evidence of the conjugate's cellular uptake mechanism (e.g., endocytosis) and subsequent trafficking to compartments such as endosomes or lysosomes. Confocal microscopy is the primary technique used for these studies, often in conjunction with organelle-specific dyes to perform colocalization analysis, which quantitatively assesses the degree to which the R6G signal overlaps with that of a known subcellular marker.
Table 1: Summary of this compound in Subcellular Localization Studies
| Labeled Biomolecule/Entity | Conjugation Method | Observed Subcellular Localization | Research Finding |
| Nascent Glycoproteins | Metabolic labeling with Ac4ManNAz followed by CuAAC | Endoplasmic Reticulum, Golgi, Cell Surface | Visualizes the synthesis and trafficking pathway of glycoproteins. |
| Mitochondrial-Targeting Peptide | Direct conjugation to peptide via CuAAC | Mitochondria | Confirms targeting specificity of the peptide carrier. |
| Endocytosed Nanoparticles | Surface functionalization with R6G Alkyne via CuAAC | Endosomes, Lysosomes | Tracks the internalization and lysosomal degradation pathway of nanoparticles. |
| Cellular Lipids | Metabolic labeling with azide-fatty acid followed by CuAAC | Plasma Membrane, Lipid Droplets | Reveals the distribution and dynamics of newly synthesized lipids. |
In Vivo Imaging Methodologies in Model Organisms (e.g., zebrafish embryos)
The application of this compound, extends from cell culture to whole-organism imaging, with the zebrafish (Danio rerio) embryo being a prominent model system. The optical transparency and rapid external development of zebrafish embryos make them ideal for non-invasive, real-time imaging of biological processes.
In a typical workflow, azide-modified precursors (e.g., Ac4ManNAz for glycans) are microinjected into the embryo at an early developmental stage. After allowing time for metabolic incorporation, the embryo is incubated with the this compound, probe and the necessary CuAAC reaction components. The click reaction proceeds in situ, labeling the target biomolecules throughout the living organism. Subsequent whole-mount fluorescence imaging allows researchers to monitor the distribution of these molecules with high spatiotemporal resolution. This methodology has been instrumental in visualizing the development of glycan-rich structures, such as the nervous system, sensory organs, and fin folds, providing critical data on the role of glycosylation during embryogenesis.
Development of Bio-Orthogonal Labeling Tools
This compound, is a cornerstone in the development of advanced bio-orthogonal labeling toolkits. Its utility stems from the combination of a highly specific reactive handle (the terminal alkyne) and a high-performance fluorophore (Rhodamine 6G). The alkyne group is small and biologically inert, ensuring that the probe itself does not significantly perturb the native system prior to the click reaction.
The CuAAC reaction, for which R6G alkyne is designed, is characterized by its high efficiency, rapid kinetics, and exceptional specificity, proceeding with minimal side reactions in the complex milieu of a cell lysate, a living cell, or even a whole organism. The defined structure of the 6-isomer, as opposed to a mixture of 5- and 6-isomers, provides greater consistency in conjugation chemistry and photophysical properties, leading to more reliable and quantifiable imaging data. These features make this compound, an exemplary "click-on" fluorescent probe for labeling any biomolecule that can be metabolically or synthetically functionalized with an azide group.
Table 2: Comparison of Bio-Orthogonal Reactions for R6G Alkyne Probe Application
| Bio-orthogonal Reaction | Reactive Groups | Typical Catalyst/Conditions | Advantages for R6G-based Probes |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne + Azide | Copper(I) salt (e.g., CuSO₄), reducing agent (e.g., sodium ascorbate) | Very fast kinetics, high yield, robust. Ideal for fixed cells and in vitro applications. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Alkyne (e.g., DBCO) + Azide | None (Catalyst-free) | Avoids copper cytotoxicity, making it highly suitable for live-cell and in vivo imaging over long periods. R6G can be functionalized with an azide to react with a strained alkyne. |
Exploration in Targeted Delivery Research via Bioconjugation
Beyond its role in fundamental biological imaging, this compound, is increasingly explored as a tool in the development and evaluation of targeted delivery systems. In this context, the fluorophore serves a dual purpose: it is a component of the therapeutic or diagnostic construct and a reporter that enables visualization of the construct's journey.
Using CuAAC, this compound, can be precisely and stably conjugated to various delivery vehicles, such as liposomes, polymeric nanoparticles, or targeting ligands like antibodies or peptides that have been pre-functionalized with azide groups. The resulting fluorescently-tagged delivery system can then be administered to cells or model organisms. By tracking the intense fluorescence of the R6G moiety, researchers can directly monitor critical parameters of the delivery process in real-time. This includes assessing the system's circulation, accumulation at a target site (e.g., a tumor), cellular uptake efficiency, and subsequent intracellular trafficking. This visual feedback is invaluable for optimizing the design of delivery vehicles to enhance their targeting specificity and therapeutic efficacy.
Advanced Materials and Sensing Applications
Design Principles for R6G Alkyne, 6-Isomer-Based Fluorescent Sensors
The design of fluorescent sensors based on this compound, leverages the dye's core structure, which can be chemically modified to interact with specific analytes. This interaction elicits a detectable change in the dye's fluorescence properties. A primary strategy involves modifying the xanthene ring of the R6G molecule, often by introducing a spirolactam structure. e3s-conferences.orgresearchgate.net This modification converts the highly fluorescent, ring-opened amide form into a non-fluorescent, colorless spirolactam. The selective binding of a target analyte can trigger the reverse process, opening the spirolactam ring and causing a "turn-on" fluorescent response. researchgate.netrsc.org
Derivatives of Rhodamine 6G are widely used to create chemosensors for various metal ions due to their high sensitivity and selectivity. koreascience.kr The alkyne group on the 6-isomer serves as a crucial anchor point for attaching specific ion-recognizing moieties (ionophores). These sensors are designed to exhibit a change in fluorescence or color upon binding with a specific metal ion. acs.org
For instance, R6G-based probes have been successfully developed for the detection of highly toxic heavy metal ions like mercury (Hg²⁺), iron (Fe³⁺), lead (Pb²⁺), and copper (Cu²⁺). rsc.orgacs.orgmdpi.compjoes.com The interaction between the sensor and the metal ion is often confirmed through various spectroscopic methods, including fluorescence spectroscopy and UV-Vis spectrophotometry. nih.gov Competition experiments are typically performed to ensure the sensor's high selectivity for the target ion over other coexisting metal ions. rsc.orgacs.org For example, a sensor for Fe³⁺ showed negligible fluorescence changes when exposed to a range of other biologically relevant metal ions. rsc.org Similarly, probes designed for Hg²⁺ demonstrated significant fluorescence enhancement only in the presence of mercury ions, with the solution changing from colorless to pink, allowing for naked-eye detection. acs.org
The performance of these chemosensors is characterized by their detection limit, which is often in the micromolar (μM) to nanomolar (nM) range, highlighting their high sensitivity. rsc.orgpjoes.com
| Target Analyte | Sensing Mechanism | Detection Limit (LOD) | Key Observation | Reference |
|---|---|---|---|---|
| Hg²⁺ | Turn-on Fluorescence / Colorimetric | 1.34 x 10⁻⁸ M | Color change from colorless to pink; significant fluorescence enhancement. | acs.org |
| Fe³⁺ | Turn-on Fluorescence | 0.030 μM | Irreversible binding induces ring-opening of spirolactam. | rsc.org |
| Cu²⁺ | Turn-on Fluorescence / Colorimetric | 7.19 µM | Selective binding in aqueous media at physiological pH. | pjoes.com |
| Pb²⁺ | Turn-on Fluorescence | 50 µg L⁻¹ | Hybrid assay with Ag nanorods enhances selectivity. | rsc.org |
The most common sensing mechanism for R6G-based probes is the "turn-on/off" switch, which relies on the structural change between a non-fluorescent spirolactam form and a highly fluorescent ring-opened amide form. researchgate.net In the "off" state, the fluorophore is in the closed spirolactam ring structure. Upon binding with a specific analyte, the ring opens, restoring the conjugated xanthene structure and "turning on" the fluorescence. rsc.org This process provides a high signal-to-background ratio, as the probe itself is initially non-fluorescent. mdpi.com
Ratiometric sensing is another advanced design strategy that offers more precise measurements by taking the ratio of fluorescence intensities at two different wavelengths. researchgate.net This approach can correct for variations in probe concentration, excitation intensity, and environmental factors. In a ratiometric sensor, analyte binding causes a shift in the emission spectrum, leading to a decrease in intensity at one wavelength and a simultaneous increase at another. nih.gov This dual-wavelength response provides a built-in self-calibration for more reliable and quantitative detection. researchgate.net
Integration into Nanomaterials and Hybrid Systems
The alkyne functionality of this compound, is particularly advantageous for its stable integration into various nanomaterials and hybrid systems. This conjugation creates advanced materials with combined or enhanced properties, suitable for a range of applications from bioimaging to chemical sensing.
Gold nanoparticles (AuNPs) are frequently used in conjunction with fluorescent dyes like R6G. The terminal alkyne group allows for robust covalent attachment to the surface of AuNPs, a method that offers advantages over traditional thiol-based functionalization, including simpler preparation and greater stability. nih.gov When a fluorophore like R6G is in close proximity to an AuNP, its fluorescence can be either quenched or enhanced, depending on the distance and the nanoparticle's geometry. researchgate.netresearchgate.net This interaction is fundamental to the design of sensitive bio-probes. For instance, R6G conjugated to AuNPs has been used for both Surface-Enhanced Raman Scattering (SERS) and fluorescence studies in living cells. nih.gov
Quantum dots (QDs) are another class of nanomaterials used with R6G. While R6G is often used as a fluorescence standard for calculating the quantum yield of QDs, the alkyne group on the 6-isomer facilitates its direct conjugation to QD surfaces. researchgate.net This creates hybrid fluorescent labels where energy transfer processes between the QD and the dye can be exploited for developing sophisticated sensors.
The ability to covalently link this compound, to larger structures is crucial for its incorporation into polymeric matrices and hydrogels. This integration is particularly useful for creating materials with built-in sensing capabilities. For example, R6G-based pH-sensitive probes have been successfully conjugated into regenerative biomaterial scaffold matrices. nih.govscispace.com This allows for the non-invasive, real-time imaging of pH changes within these structures, which is critical for monitoring biological processes or the material's integrity. The alkyne group ensures that the dye is stably anchored within the matrix, preventing leaching while maintaining its sensing function.
pH-Sensitive Probes and Environmental Sensing Mechanisms
Rhodamine 6G can be chemically modified to create a versatile platform of pH-sensitive fluorescent probes. nih.govrsc.org The underlying mechanism for pH sensing is similar to that of ion sensing and involves the reversible, pH-dependent isomerization between the fluorescent quinone form and the non-fluorescent spirolactam form. nih.gov By reacting R6G with various primary amines, a library of probes with different pKa values can be synthesized, allowing for the detection of pH across a range of acidic microenvironments. nih.govelsevierpure.com
The introduction of a terminal alkyne on the R6G scaffold allows these pH-sensitive units to be easily conjugated to other molecules or materials, such as proteins or nanoparticles, without compromising their pH-sensing capabilities. nih.govscispace.com This versatility enables the development of targeted probes for measuring pH in specific intracellular and extracellular environments. nih.gov These probes are highly photostable and water-soluble, making them powerful tools for understanding cellular biology and monitoring environmental conditions. rsc.org
Development of Optoelectronic Materials Utilizing this compound Conjugates
The exceptional photophysical properties of Rhodamine 6G, such as its strong light absorption and high fluorescence efficiency, make it a promising candidate for optoelectronic applications. wikipedia.orgmdpi.com Researchers are exploring the integration of R6G and its derivatives into novel materials to enhance their performance in devices like photodetectors and solar cells. mdpi.com
A notable area of research involves the hybridization of R6G with two-dimensional transition metal dichalcogenides (TMDCs), such as molybdenum disulfide (MoS₂). mdpi.com While not specifically utilizing the alkyne isomer, a study on R6G/MoS₂ hybrid nanoscrolls demonstrated a significant enhancement in optoelectronic performance. The incorporation of R6G was found to improve photoresponsivity and detectivity by several orders of magnitude across a broad wavelength range. mdpi.com This enhancement is attributed to efficient photo-induced charge transfer from the R6G molecules to the MoS₂ nanosheet. mdpi.com
The "alkyne, 6-isomer" of R6G provides a strategic advantage for creating more robust and precisely engineered optoelectronic materials. The alkyne group enables the covalent conjugation of the dye onto polymer backbones, nanoparticles, or other material scaffolds. This approach offers superior stability and more controlled electronic coupling compared to simple physical mixing or drop-casting methods. The ability to form stable, covalently linked R6G-material conjugates is a critical step towards the fabrication of durable and high-performance optoelectronic devices.
Interactive Table: Optoelectronic Performance Enhancement of MoS₂ with Rhodamine 6G mdpi.com
| Parameter | Monolayer MoS₂ Nanosheet | R6G/MoS₂ Nanoscroll | Enhancement Factor |
|---|---|---|---|
| Photoresponsivity (A/W) | ~10⁻³ | 66.07 | ~10⁴ |
| Carrier Mobility (cm²V⁻¹s⁻¹) | Not specified | 132.93 | - |
| External Quantum Efficiency (%) | ~1 | 20261 | ~10⁴ |
Exploration in Biosensor Engineering and Diagnostic Research Tools
The high sensitivity and bright fluorescence of R6G derivatives make them excellent candidates for the development of biosensors and diagnostic tools. wikipedia.org The "alkyne, 6-isomer" is particularly valuable in this field due to its capacity for covalent attachment to biomolecules through click chemistry, enabling the creation of highly specific probes. lumiprobe.comnih.gov
One of the key applications is in the creation of fluorescently labeled biomolecules for imaging and detection. medchemexpress.com The alkyne group on R6G can be readily reacted with an azide-modified biomolecule, such as a protein, nucleic acid, or small molecule, to create a stable, fluorescently tagged conjugate. nih.gov This method is highly specific and can be performed under mild, biocompatible conditions, making it suitable for labeling molecules in complex biological samples. nih.gov
Furthermore, this compound can be employed in the design of "smart" biosensors that signal the presence of a target analyte. For instance, it can be incorporated into Fluorescence Resonance Energy Transfer (FRET) probes. rsc.orgnih.gov In a FRET-based sensor, the R6G alkyne could be conjugated to one component of a molecular recognition pair (e.g., an antibody or a DNA strand), while a quencher or another fluorophore is attached to the other component. The binding of the target analyte brings the donor and acceptor into close proximity, leading to a change in the fluorescence signal that can be quantitatively measured. nih.gov
The versatility of click chemistry also allows for the attachment of this compound to various nanostructures, such as nanoparticles, to create novel sensing platforms. For example, pyrene (B120774) nanoparticles have been used as a FRET donor to detect Rhodamine 6G, demonstrating the potential for nanoparticle-based sensing systems. rsc.org The ability to conjugate R6G alkyne to such platforms opens up possibilities for developing highly sensitive and multiplexed diagnostic assays.
Interactive Table: Spectroscopic Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C₃₀H₂₉N₃O₄ |
| Molecular Weight | 495.57 g/mol |
| Excitation Maximum | ~530 nm wikipedia.org |
| Emission Maximum | ~550-590 nm wikipedia.org |
| Fluorescence Quantum Yield | High (e.g., 0.95 for R6G) wikipedia.org |
| Key Functional Group | Terminal Alkyne |
Spectroscopic Characterization and Photophysical Mechanisms of R6g Alkyne, 6 Isomer Conjugates
Advanced Fluorescence Spectroscopy Techniques
The investigation of R6G alkyne, 6-isomer conjugates relies on a suite of advanced fluorescence spectroscopy techniques to elucidate their behavior at the molecular level. These methods provide insights into the electronic transitions, excited-state dynamics, and interactions with the local environment.
Steady-State Fluorescence Analysis
Steady-state fluorescence analysis is a fundamental technique used to characterize the basic spectral properties of this compound. This method involves exciting the fluorophore at a fixed wavelength and measuring the resulting emission spectrum. Key parameters obtained from this analysis include the excitation and emission maxima, which for this compound are typically around 518 nm and 542 nm, respectively. lumiprobe.com The analysis also determines the fluorescence quantum yield, a measure of the efficiency of photon emission after absorption, which is notably high for this dye, approximately 0.95. lumiprobe.com The molar extinction coefficient, a measure of how strongly the molecule absorbs light at a specific wavelength, is also a critical parameter derived from these studies. lumiprobe.com
Time-Resolved Fluorescence Spectroscopy and Lifetime Measurements
Time-resolved fluorescence spectroscopy provides deeper insights into the excited-state dynamics of this compound conjugates by measuring the decay of fluorescence intensity over time after a pulse of excitation. This technique is crucial for determining the fluorescence lifetime (τ), which is the average time the fluorophore spends in the excited state before returning to the ground state. The fluorescence lifetime of rhodamine dyes is sensitive to their environment and can be used to distinguish between different quenching mechanisms. For instance, the fluorescence lifetime of the parent compound, Rhodamine 6G, has been reported to be around 4 nanoseconds in various solvents, and similar values are expected for its alkyne derivative under non-quenching conditions.
Absorption and Emission Spectroscopy of this compound in Varied Environments
The absorption and emission spectra of this compound are influenced by the surrounding environment, a phenomenon known as solvatochromism. The polarity of the solvent can affect the energy levels of the ground and excited states of the dye, leading to shifts in the absorption and emission maxima.
Studies on the parent compound, Rhodamine 6G, have shown that in different solvents such as methanol, water, and dimethyl sulfoxide (B87167) (DMSO), the Stokes' shift, which is the difference between the absorption and emission maxima, can range from 25 to 29 nm. The monomeric form of the dye is typically characterized by sharp spectral signals, and at the concentrations used for fluorescence studies, molecular aggregation is generally avoided. The close agreement between the absorption and fluorescence excitation spectra indicates that the absorbing and fluorescing species are the same.
Table 1: Spectroscopic Properties of this compound
| Property | Value |
| Excitation Maximum (λex) | 518 nm lumiprobe.com |
| Emission Maximum (λem) | 542 nm lumiprobe.com |
| Molar Extinction Coefficient (ε) | 116,000 M⁻¹cm⁻¹ lumiprobe.com |
| Fluorescence Quantum Yield (Φ) | 0.95 lumiprobe.com |
Investigation of Fluorescence Quenching Mechanisms
Fluorescence quenching, the process that leads to a decrease in fluorescence intensity, is a critical area of study for this compound conjugates. Understanding these mechanisms is essential for designing robust fluorescent probes and for interpreting data from biological assays.
Dynamic vs. Static Quenching Processes
Fluorescence quenching can occur through two primary mechanisms: dynamic and static quenching. Dynamic, or collisional, quenching happens when the excited fluorophore encounters a quencher molecule in solution, leading to non-radiative de-excitation. This process is dependent on the diffusion of the quencher and therefore is affected by temperature and viscosity. In dynamic quenching, the fluorescence lifetime of the fluorophore is reduced.
Static quenching, on the other hand, involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state. This reduces the concentration of fluorophores available for excitation, thus decreasing the fluorescence intensity without affecting the lifetime of the uncomplexed fluorophores. The nature of the quenching process can often be elucidated by analyzing Stern-Volmer plots, which relate the change in fluorescence intensity to the quencher concentration. Linear Stern-Volmer plots can be indicative of a single type of quenching mechanism, while non-linear plots may suggest a combination of static and dynamic quenching. For instance, studies on R6G have shown that its fluorescence can be quenched by molecules like hydroquinone, with the quenching data conforming to the Stern-Volmer model, suggesting a dynamic quenching mechanism in that specific system. Conversely, in studies involving R6G conjugated to gold nanoparticles, the quenching was attributed to a static mechanism.
Photoinduced Electron Transfer (PET) and Förster Resonance Energy Transfer (FRET) Studies
Beyond collisional and static quenching, more complex quenching mechanisms such as Photoinduced Electron Transfer (PET) and Förster Resonance Energy Transfer (FRET) are of significant interest in the context of this compound conjugates.
Photoinduced Electron Transfer (PET) is a process where an electron is transferred from a donor molecule to an acceptor molecule in the excited state. This can lead to efficient fluorescence quenching. The interaction of rhodamine dyes with materials like graphene oxide has been shown to result in fluorescence quenching via electron transfer. The efficiency of PET is dependent on the redox potentials of the donor and acceptor and the distance between them.
Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer process that occurs between a donor fluorophore in its excited state and a nearby acceptor molecule. The efficiency of FRET is highly dependent on the distance between the donor and acceptor (typically in the range of 1-10 nm), the spectral overlap between the donor's emission and the acceptor's absorption, and the relative orientation of their transition dipoles. R6G is often used as an acceptor in FRET pairs due to its favorable spectral properties. For example, FRET has been studied between fluorescein (B123965) (donor) and R6G (acceptor), with the efficiency of energy transfer being dependent on the concentration of the acceptor.
Effects of Microenvironment and Conjugation on Photophysical Parameters
The photophysical properties of fluorophores like Rhodamine 6G (R6G) alkyne, 6-isomer are not intrinsic but are profoundly influenced by the molecule's immediate surroundings. Factors such as the polarity and viscosity of the solvent, the local pH, and the concentration of the dye itself can alter the electronic states and de-excitation pathways, thereby modifying the absorption and emission characteristics. Conjugation to other molecules, a primary application for the alkyne derivative, further modulates these properties.
The solvent environment plays a critical role in the spectroscopic behavior of R6G and its derivatives. The interaction between the dye molecule and solvent molecules can affect the energy levels of the ground and excited states, leading to changes in absorption and fluorescence spectra.
Detailed Research Findings:
Studies on the parent compound, Rhodamine 6G (R6G), provide a foundational understanding of the effects likely to be observed with the alkyne, 6-isomer. The electronic absorption bands of R6G monomers, typically found in the 529–539 nm range, are dependent on the refractive indices of the solvents. africaresearchconnects.comepa.gov A key indicator of the solvent's influence is the Stokes' shift, which is the difference between the absorption and emission maxima. For R6G, the Stokes' shift exhibits a linear relationship with solvent polarity, ranging from 19 nm in benzene (B151609) to 28 nm in water. africaresearchconnects.comepa.gov This solvatochromism, or change in color with solvent polarity, suggests a difference in the dipole moments of the ground and excited states. africaresearchconnects.comepa.gov In polar solvents, a bathochromic (red) shift in the fluorescence spectra is typically observed for rhodamine derivatives, indicating the stabilization of the more polar excited state. researchgate.net
The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is also highly dependent on the solvent. R6G is known for its high quantum yields, often around 0.90, due to the rigidity and planarity of its xanthene core. africaresearchconnects.comresearchgate.net However, solvent viscosity can modulate this value. According to the Förster–Hoffmann model, increased solvent viscosity hinders non-radiative decay pathways that involve molecular rotation or twisting, thus leading to higher fluorescence quantum yields. africaresearchconnects.comepa.govresearchgate.net Conversely, an increase in solvent polarity can sometimes facilitate non-radiative transitions, leading to a reduction in the quantum yield. researchgate.net While specific data for the 6-isomer alkyne are not detailed in the provided sources, the behavior of the R6G core suggests its photophysical parameters are similarly tunable by the solvent environment. The introduction of the alkyne group is not expected to alter these fundamental dependencies, though it may cause minor shifts in the spectral bands.
Table 1: Solvent Effects on the Photophysical Properties of Rhodamine 6G
| Solvent | Refractive Index (n) | Absorption Max (λmax Abs) / nm | Emission Max (λmax Ems) / nm | Stokes' Shift (Δλ) / nm |
| Methanol | 1.326 | 528 | 553 | 25 |
| Water | 1.332 | 527 | 556 | 29 |
| DMSO | 1.479 | 539 | 565 | 26 |
Data sourced from studies on Rhodamine 6G. chemmethod.com
The sensitivity of a fluorophore's emission to pH is a crucial parameter, particularly for applications in biological systems where different organelles have distinct pH values.
Detailed Research Findings:
Many rhodamine derivatives, particularly those based on Rhodamine B, are designed as pH sensors. nih.gov Their mechanism relies on a pH-dependent equilibrium between a non-fluorescent, colorless spirolactam form at higher pH values and a fluorescent, colored open-ring form in acidic conditions. nih.govresearchgate.net
However, Rhodamine 6G and its direct derivatives, including this compound, are notable for their general lack of pH sensitivity in the physiological range (pH 4-9). thermofisher.comnih.gov The fluorescence of the R6G core does not depend on the spirolactam-ring opening mechanism and remains consistently bright across this pH range. nih.gov This pH insensitivity can be a significant advantage for applications where a stable fluorescent signal is required, independent of environmental pH fluctuations. thermofisher.com While the fundamental fluorescence of the this compound is pH-insensitive, its interaction with other molecules can be pH-dependent. For instance, the efficiency of fluorescence quenching of R6G by graphene oxide has been shown to be most significant at a neutral pH of 7, which is attributed to optimal electrostatic interactions. researchgate.net It is also possible to confer pH sensitivity to R6G by conjugating it to a pH-sensitive moiety, creating a FRET or PET-based sensor. nih.gov
At high concentrations, dye molecules can form aggregates (dimers and higher-order oligomers), which often exhibit distinct spectroscopic properties compared to the monomeric form.
Detailed Research Findings:
For Rhodamine 6G, aggregation is known to occur in aqueous solutions at concentrations as low as 10⁻⁵ mol dm⁻³. chemmethod.com This phenomenon typically leads to a deviation from the Beer-Lambert law. chemmethod.com The formation of aggregates influences the electronic absorption spectrum, often resulting in the appearance of a new, blue-shifted band corresponding to H-aggregates (face-to-face stacking) or a red-shifted band for J-aggregates (head-to-tail arrangement). These changes in absorption spectra are mirrored in the fluorescence emission. Aggregation commonly leads to fluorescence quenching, as the close proximity of the fluorophores in the aggregate provides efficient non-radiative pathways for de-excitation. The concentration-dependent tunability of the emission wavelength of R6G in aqueous solutions is linked to these aggregation effects. science.gov The presence of the alkyne group on the 6-isomer is unlikely to prevent this inherent tendency of the rhodamine core to aggregate at high concentrations. In some contexts, aggregation can be harnessed; for example, a ratiometric sensor for R6G has been developed using an aggregation-induced emission (AIE) luminogen, where the quenching of the AIE fluorescence is reversed by the competitive aggregation of R6G. nih.gov
Spectroelectrochemical Studies of this compound Derivatives
Spectroelectrochemistry is a powerful technique that combines electrochemical control with spectroscopic measurement to study the properties of redox-active species. It allows for the generation and characterization of species in different oxidation states.
Detailed Research Findings:
The electrochemical behavior of rhodamine derivatives has been investigated to develop electrofluorochromic systems, where fluorescence can be switched on and off by an applied potential. researchgate.netens.fr Studies on rhodamine derivatives, including one where the carboxylate anion of Rhodamine 101 was replaced with an alkyne moiety, provide direct insight into the expected behavior of this compound. researchgate.netens.fr
These rhodamine derivatives exhibit similar electrochemical behaviors, characterized by a mono-electronic reduction that produces a corresponding radical species. researchgate.netens.fr This process is stable and reversible on the timescale of cyclic voltammetry. researchgate.net Crucially, fluorescence spectroelectrochemistry reveals that the electrochemically generated radical species are non-fluorescent, in stark contrast to their highly fluorescent parent molecules. researchgate.netens.fr This allows for the effective electrochemical extinction of fluorescence. researchgate.net The process can be reversed, allowing the fluorescence to be switched between "on" and "off" states repeatedly by controlling the applied potential. researchgate.netens.fr
UV-Vis spectroelectrochemistry, supported by TD-DFT calculations, has confirmed the formation of these radical species upon the one-electron reduction of the parent rhodamines. researchgate.net The ability to modulate the fluorescence of an alkyne-bearing rhodamine derivative electrochemically opens up possibilities for developing versatile probes where the reporting signal can be controlled externally. ens.fr
Table 2: Summary of Spectroelectrochemical Findings for an Alkyne-Modified Rhodamine Derivative
| Property | Observation | Citation |
| Electrochemical Behavior | Reversible mono-electronic reduction. | researchgate.netens.fr |
| Product of Reduction | Forms a stable radical species. | researchgate.netens.fr |
| Fluorescence of Radical | The electrogenerated radical is non-fluorescent. | researchgate.net |
| Switching Capability | Fluorescence can be reversibly switched "on" and "off" by modulating the potential. | researchgate.netens.fr |
| Confirmation Method | UV-Vis spectroelectrochemistry confirms radical formation. | researchgate.net |
Computational and Theoretical Investigations of R6g Alkyne, 6 Isomer
Quantum Chemical Calculations for Electronic Structure and Photophysical Properties
Quantum chemical calculations are fundamental to understanding the underlying electronic transitions that govern the absorption and emission of light by fluorescent molecules like R6G alkyne, 6-isomer.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Applications
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful computational tools for investigating the electronic structure and excited-state properties of organic dyes. For rhodamine derivatives, DFT calculations are employed to determine the molecular geometries of the ground state, while TD-DFT is used to predict the energies of electronic transitions, which correspond to light absorption. acs.orgresearchgate.net
In the case of this compound, the introduction of the alkyne functional group at the 6-position of the pendant phenyl ring can influence the electronic distribution and, consequently, the photophysical properties. DFT calculations can model the impact of this substitution on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies. The HOMO is typically localized on the xanthene core, which acts as the electron donor, while the LUMO is also primarily distributed over the xanthene ring. The energy difference between these frontier orbitals is a key determinant of the absorption wavelength.
TD-DFT calculations further refine this picture by simulating the electronic excitation process. These calculations can predict the vertical excitation energies and oscillator strengths, which are directly related to the position and intensity of the absorption bands in the UV-visible spectrum. acs.org For rhodamine dyes, the intense, long-wavelength absorption band is typically attributed to the S0 → S1 transition, which corresponds to a π → π* transition within the xanthene chromophore. researchgate.net
| Computational Method | Application for this compound | Typical Insights |
| Density Functional Theory (DFT) | Ground-state geometry optimization, calculation of HOMO and LUMO energies. | Provides the most stable conformation of the molecule and the energy gap between frontier molecular orbitals, offering a first approximation of the electronic transition energy. |
| Time-Dependent DFT (TD-DFT) | Calculation of excited-state energies, prediction of absorption and emission spectra. | Predicts the wavelengths of maximum absorption and emission, oscillator strengths, and the nature of electronic transitions (e.g., π → π*). |
Prediction of Absorption and Emission Spectra
TD-DFT calculations are instrumental in predicting the absorption and emission spectra of fluorescent dyes. By calculating the energies of various electronic transitions from the ground state, a theoretical absorption spectrum can be constructed. These theoretical spectra can then be compared with experimental data to validate the computational model and to assign the observed spectral features to specific electronic transitions. acs.org
For this compound, TD-DFT can be used to predict how the alkyne group at the 6-position might shift the absorption and emission maxima compared to the parent Rhodamine 6G. The position of the substituent on the phenyl ring can influence the degree of electronic communication with the xanthene core, leading to subtle but significant spectral shifts. acs.org The experimental absorption maximum for this compound is approximately 518 nm, with an emission maximum around 542 nm. antibodies.com TD-DFT calculations, when appropriately benchmarked with a suitable functional and basis set, can reproduce these values with reasonable accuracy.
The prediction of emission spectra involves the optimization of the geometry of the first excited state (S1). The energy difference between the optimized S1 state and the ground state (S0) corresponds to the emission energy. The difference between the absorption and emission energies, known as the Stokes shift, can also be estimated from these calculations.
Molecular Dynamics Simulations for Conformational Analysis and Interactions
While quantum chemical calculations provide detailed electronic information, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. ethz.ch For a flexible molecule like this compound, MD simulations can be used to explore its conformational landscape and to understand how it interacts with its environment, such as solvent molecules or a biological target. ethz.chmdpi.com
MD simulations can reveal the preferred orientations of the pendant phenyl ring relative to the xanthene plane and the conformational flexibility of the ethylamino groups. These conformational dynamics can have a significant impact on the photophysical properties of the dye. For instance, non-radiative decay pathways can be activated by molecular motions, leading to a decrease in fluorescence quantum yield. By simulating the molecule in different solvents, MD can also provide insights into solvatochromic effects, where the absorption and emission spectra are influenced by the polarity of the solvent. acs.org
Modeling of Binding Interactions and Sensing Mechanisms
This compound is designed for conjugation to other molecules, often via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Computational modeling can be used to study the binding of the dye to its target molecule, providing insights into the sensing mechanism if the fluorescence properties of the dye change upon binding. researchgate.net
For example, if this compound is used as a probe to detect a specific metal ion, computational models can be developed to study the coordination of the metal ion to the dye. These models can help to identify the binding site and to understand how the binding event alters the electronic structure of the dye, leading to a change in its fluorescence. researchgate.net DFT calculations can be used to calculate the binding energies and to predict the changes in the absorption and emission spectra upon metal ion binding.
Elucidation of Structure-Photophysical Property Relationships
A key goal of computational studies is to establish clear relationships between the molecular structure of a dye and its photophysical properties. researchgate.net For this compound, this involves understanding how the presence and position of the alkyne group influence its brightness, photostability, and spectral characteristics.
Computational studies on different isomers of functionalized rhodamines can reveal the importance of the substitution pattern. For instance, the electronic coupling between the substituent and the xanthene chromophore can be stronger for one isomer compared to another, leading to more significant changes in the photophysical properties. acs.org By systematically modifying the structure of the dye in silico and calculating the resulting properties, researchers can develop design principles for creating new dyes with tailored characteristics.
| Structural Feature | Influence on Photophysical Properties | Computational Investigation Method |
| Xanthene Core | Primary chromophore, determines the basic absorption and emission wavelengths. | DFT/TD-DFT to analyze the HOMO-LUMO gap and electronic transitions. |
| Ethylamino Groups | Act as electron-donating groups, influencing the electronic structure and solubility. | MD simulations to study conformational flexibility and interactions with solvent. |
| Pendant Phenyl Ring | Can be functionalized for conjugation; its orientation affects photophysical properties. | MD simulations to determine preferred conformations. |
| Alkyne Group (6-position) | Provides a reactive handle for click chemistry; its electronic effect can modulate the spectral properties. | DFT/TD-DFT to assess the impact on frontier molecular orbitals and transition energies. |
Theoretical Insights into Reaction Mechanisms of Functionalization and Conjugation
Computational chemistry can provide detailed insights into the reaction mechanisms involved in the synthesis and application of this compound. mdpi.com The most common application of this dye is in CuAAC, or click chemistry. Theoretical studies can be used to investigate the catalytic cycle of this reaction, identifying the key intermediates and transition states. acs.org
By calculating the activation energies for different steps in the reaction pathway, computational models can help to understand the factors that influence the reaction rate and efficiency. For example, the coordination of the copper catalyst to the alkyne and azide (B81097) reactants can be modeled, and the subsequent steps leading to the formation of the triazole ring can be elucidated. Such studies can aid in optimizing the reaction conditions and in designing more efficient catalysts.
Furthermore, theoretical calculations can be used to study the mechanism of the functionalization of the rhodamine core to introduce the alkyne group in the first place. Understanding the regioselectivity of the reactions used to synthesize the 6-isomer is crucial for developing efficient and specific synthetic routes.
Advanced Research Directions and Future Outlook
Development of Novel Isomer-Specific Synthetic Strategies
A primary challenge in the synthesis of functionalized rhodamine dyes is the formation of regioisomers, which are often difficult to separate. researchgate.net Traditional methods using unsymmetrical anhydrides can lead to a mixture of 5- and 6-isomers. researchgate.net To address this, researchers are exploring new synthetic routes that offer greater control over isomer production.
One promising approach involves the use of phthalaldehydic acids as replacements for anhydrides. researchgate.net This strategy provides a single point of reactivity, thereby preventing the formation of isomeric mixtures and allowing for the direct synthesis of the desired 6-isomer. researchgate.net Another method focuses on the condensation of rhodamine B with hydrazine, followed by a nucleophilic substitution with propargyl bromide to introduce the alkyne functionality. orientjchem.org
Further research is directed towards optimizing reaction conditions to improve yields and simplify purification processes. For instance, microwave-assisted synthesis has been shown to accelerate the formation of rhodamine derivatives, offering a greener and more efficient alternative to conventional heating methods. scirp.org
Expansion of Bio-orthogonal Conjugation Methodologies beyond Click Chemistry
While copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry, is the most common method for conjugating R6G alkyne, 6-isomer, the scientific community is actively exploring alternative bio-orthogonal reactions. mdpi.comacs.org These efforts are driven by the need to overcome certain limitations of CuAAC, such as potential cytotoxicity of the copper catalyst and the desire for orthogonal labeling strategies. mdpi.comnih.gov
Alternative bio-orthogonal reactions include:
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click reaction utilizes strained cyclooctynes that react readily with azides, eliminating the need for a toxic catalyst. mdpi.comnih.gov
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction: Known for its rapid kinetics, this reaction involves the coupling of a tetrazine with a strained alkene or alkyne. nih.govnih.gov
Staudinger Ligation: This reaction forms a stable amide bond between a phosphine (B1218219) and an azide (B81097). mdpi.comnih.gov
Photo-controllable Bio-orthogonal Reactions: These methods use light to trigger the conjugation reaction, offering precise spatiotemporal control over labeling. rsc.org
The development of these alternative methodologies will enable more complex experimental designs, such as multicolor imaging and the simultaneous tracking of multiple biological targets. acs.orgrsc.org
Integration of this compound into Multifunctional Probes and Nanomaterials
The unique photophysical properties of this compound, including its high fluorescence quantum yield and photostability, make it an ideal component for the development of multifunctional probes and nanomaterials. lumiprobe.com
Multifunctional Probes: By conjugating this compound to other functional molecules, researchers can create probes with combined capabilities. For example, a probe could incorporate a targeting moiety to selectively bind to a specific cell type or protein, along with the R6G fluorophore for visualization.
Nanomaterials: this compound can be attached to the surface of various nanomaterials, such as:
Mesoporous Silica (B1680970) Nanoparticles: These particles can be loaded with therapeutic agents, and the R6G dye serves as a fluorescent tag for tracking their delivery and release. nih.gov
Gold Nanoparticles: The conjugation of R6G to gold nanoparticles has been explored for applications in photodynamic therapy and as theranostic probes. medkoo.com
Graphitic Silver Nanoparticles: Alkyne-functionalized graphitic silver nanoparticles have been used for Raman imaging, with R6G serving as a model molecule for detecting surface-enhanced Raman scattering (SERS). nih.govacs.org
The integration of this compound into these advanced materials opens up new possibilities for targeted drug delivery, advanced diagnostics, and combination therapies.
Advanced Imaging Applications and Super-Resolution Microscopy Research
The exceptional brightness and photostability of this compound make it a valuable tool for advanced fluorescence imaging techniques, including super-resolution microscopy. lumiprobe.com Super-resolution methods, such as STED microscopy and PALM/STORM, can overcome the diffraction limit of light, enabling the visualization of cellular structures with unprecedented detail.
The ability to covalently attach this compound to specific biomolecules via click chemistry allows for precise labeling, which is crucial for the accuracy of super-resolution imaging. nih.gov Furthermore, the development of fluorogenic probes based on R6G, which only become fluorescent upon reacting with their target, can significantly improve the signal-to-noise ratio in imaging experiments. uni-muenchen.de
Challenges and Prospects in Quantitative Biological and Environmental Sensing
Rhodamine-based sensors are widely used for the detection of various analytes, including metal ions and water content in organic solvents. acs.orgresearchgate.net The fluorescence of these sensors can be modulated by the binding of the target analyte, providing a quantitative readout. researchgate.net
However, several challenges remain in the development of robust and reliable sensors based on this compound:
Selectivity: Designing sensors that are highly selective for a specific analyte in a complex biological or environmental sample is a significant hurdle.
Sensitivity: Achieving the required detection limits for trace amounts of an analyte can be challenging.
Matrix Effects: The sample matrix can interfere with the sensor's performance, leading to inaccurate measurements.
Future research will focus on addressing these challenges through the rational design of new sensor molecules and the development of advanced sensing platforms. For instance, combining R6G-based sensors with nanomaterials can enhance their sensitivity and selectivity. orientjchem.org
Sustainable Chemistry Approaches for this compound Synthesis and Application
The principles of green chemistry are increasingly being applied to the synthesis and application of fluorescent dyes. scirp.org This includes the use of environmentally friendly solvents, catalysts, and reaction conditions.
Sustainable Synthesis: Microwave-assisted synthesis and the use of biocatalysts are being explored as greener alternatives to traditional synthetic methods. scirp.org These approaches can reduce energy consumption, minimize waste generation, and avoid the use of hazardous reagents. The use of natural chelating agents, such as lime juice, in the synthesis of nanoparticles for dye degradation is another example of a green chemistry approach. researchgate.net
Sustainable Applications: The development of reusable sensors and catalysts based on this compound can contribute to more sustainable analytical and industrial processes. For example, silver nanoparticles have been shown to be reusable for the catalytic reduction of rhodamine B dye. acs.org Similarly, nanocomposites have demonstrated reusability in the degradation of rhodamine B. iwaponline.com
By embracing sustainable chemistry, the scientific community can minimize the environmental impact of this compound and its applications.
Q & A
Basic Research Questions
Q. How can R6G alkyne, 6-isomer be synthesized and characterized for purity and structural integrity?
- Methodology :
- Synthesis : this compound is typically derived from rhodamine 6G (R6G) by introducing a terminal alkyne group via propargylation. The 6-isomer refers to the position of the alkyne moiety on the xanthene ring, which is critical for its fluorescence properties .
- Characterization :
- Purity : Assessed via HPLC (>95% purity threshold) and mass spectrometry (MS) to confirm molecular weight (495.57 g/mol) .
- Structural validation : Use H/C NMR to verify the alkyne group’s position and absence of regioisomeric impurities .
- Optical properties : Measure absorbance (λmax = 518 nm) and fluorescence emission (λem = 542 nm) using UV-Vis and fluorescence spectrophotometry .
Q. What are the recommended protocols for handling and storing this compound to maintain stability?
- Experimental guidelines :
- Storage : Store lyophilized solid at -20°C in airtight, light-protected containers to prevent photodegradation and hydrolysis. Avoid repeated freeze-thaw cycles for dissolved aliquots .
- Solubility : Reconstitute in anhydrous DMSO or methanol for organic-phase reactions. For aqueous applications, dissolve in PBS (pH 7.4) with sonication to avoid aggregation .
- Stability testing : Monitor fluorescence intensity over time under varying pH (4–9) and temperature (4–37°C) to assess degradation kinetics .
Q. How is this compound utilized in copper-catalyzed azide-alkyne cycloaddition (CuAAC) for biomolecule labeling?
- Protocol optimization :
- Reaction conditions : Use 1–5 mM Cu(I) catalyst (e.g., TBTA or BTTAA) in a 1:1–1:3 molar ratio (dye:azide) at 25–37°C for 1–4 hours .
- Quenching : Add EDTA post-reaction to chelate residual copper and minimize fluorescence quenching .
- Validation : Confirm conjugation efficiency via gel electrophoresis (for proteins) or HPLC-MS (for small molecules) .
Advanced Research Questions
Q. How can spectral overlap between this compound and other fluorophores (e.g., FITC, Cy3) be resolved in multiplexed imaging?
- Experimental design :
- Emission filtering : Use narrow-bandpass filters centered at 542 nm (±10 nm) to isolate R6G signals .
- Spectral unmixing : Acquire reference spectra for all fluorophores and apply linear unmixing algorithms (e.g., in Fiji/ImageJ) to deconvolve overlapping signals .
- Time-gated imaging : Exploit R6G’s photostability for time-resolved imaging to reduce background autofluorescence .
Q. What strategies improve the quantification of this compound adsorbed onto metallic nanoparticles for surface-enhanced Raman scattering (SERS)?
- Methodology :
- Absorbance calibration : Generate a standard curve (absorbance vs. concentration) at 526 nm (shifted due to nanoparticle plasmonic effects) .
- SERS enhancement : Optimize nanoparticle size (40–80 nm Ag/Au) and aggregation state to maximize electromagnetic field enhancement .
- Single-molecule detection : Use low dye concentrations (≤1 nM) and correlate Raman intensity fluctuations with Poisson statistics to confirm single-molecule events .
Q. How do solvent polarity and pH affect the fluorescence quantum yield of this compound?
- Data-driven analysis :
- Solvent screening : Measure fluorescence intensity in solvents of varying polarity (e.g., water, DMSO, hexane). R6G exhibits higher quantum yield in non-polar environments due to reduced non-radiative decay .
- pH titration : Fluorescence quenches below pH 4 (protonation of xanthene ring) and above pH 9 (deprotonation of amine groups). Optimal signal is observed at pH 6–8 .
- Contradiction note : While most studies report stability in water, aggregation in aqueous buffers may artificially lower quantum yield. Include dynamic light scattering (DLS) to assess aggregation .
Q. What experimental controls are critical when using this compound as a ROS probe in live-cell imaging?
- Control framework :
- Baseline fluorescence : Image untreated cells to account for autofluorescence and non-specific dye retention .
- Specificity validation : Co-treat with ROS scavengers (e.g., NAC) or inducers (e.g., H2O2) to confirm signal modulation .
- Photobleaching correction : Acquire time-lapse images with minimal laser exposure and apply correction algorithms (e.g., histogram matching) .
Contradictions and Open Research Challenges
- SERS enhancement mechanisms : While electromagnetic field enhancement is well-documented , evidence for charge-transfer contributions in R6G-nanoparticle systems remains debated .
- Aqueous solubility claims : Some sources report water solubility , but empirical data suggest aggregation without surfactants. Further studies using DLS or cryo-EM are needed to resolve this discrepancy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
